7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline nicotinate

Structural differentiation Nicotinic acid loading Covalent vs. ionic

7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline nicotinate (CAS 51920-68-4) is a synthetic bis-nicotinoyl theophylline derivative with molecular formula C₂₃H₂₃N₇O₅ and molecular weight 477.47 g/mol. Its structure comprises a theophylline (1,3-dimethylxanthine) core N7-substituted with a 2-hydroxypropyl linker that bears two distinct nicotinoyl moieties: a nicotinoyl ester at the 2-position and an N-methylnicotinamide group at the 3-position of the propyl chain.

Molecular Formula C23H23N7O5
Molecular Weight 477.5 g/mol
CAS No. 51920-68-4
Cat. No. B13942982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline nicotinate
CAS51920-68-4
Molecular FormulaC23H23N7O5
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)C(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4
InChIInChI=1S/C23H23N7O5/c1-27(20(31)15-6-4-8-24-10-15)12-17(35-22(33)16-7-5-9-25-11-16)13-30-14-26-19-18(30)21(32)29(3)23(34)28(19)2/h4-11,14,17H,12-13H2,1-3H3
InChIKeyJWOAHBGIMRMGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline Nicotinate (CAS 51920-68-4): Structural Identity and Pharmacological Heritage


7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline nicotinate (CAS 51920-68-4) is a synthetic bis-nicotinoyl theophylline derivative with molecular formula C₂₃H₂₃N₇O₅ and molecular weight 477.47 g/mol . Its structure comprises a theophylline (1,3-dimethylxanthine) core N7-substituted with a 2-hydroxypropyl linker that bears two distinct nicotinoyl moieties: a nicotinoyl ester at the 2-position and an N-methylnicotinamide group at the 3-position of the propyl chain . This compound belongs to the broader class of 7-substituted theophylline nicotinamide derivatives, which were pharmacologically characterized as possessing antispastic activity and low toxicity in foundational screening studies [1]. Unlike the clinically established vasodilator xanthinol nicotinate (CAS 437-74-1), which is a mono-nicotinic acid salt, this compound presents a covalently dual-nicotinoylated architecture that may confer distinct physicochemical and pharmacological properties relevant to research applications in vascular biology and smooth muscle pharmacology.

Architecture Covalent bis-nicotinoyl theophylline probe
Activity Class-level antispastic screening candidate
Context Non-clinical vascular/smooth muscle research

Why 7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline Nicotinate Cannot Be Interchanged with Xanthinol Nicotinate or Etofylline Nicotinate


The theophylline nicotinate class encompasses structurally and functionally heterogeneous entities that cannot be considered interchangeable without quantitative evidence of equivalence. The target compound (CAS 51920-68-4) differs fundamentally from the clinically used xanthinol nicotinate (CAS 437-74-1): the latter is a 1:1 ionic salt of 7-[2-hydroxy-3-(N-methyl-N-2-hydroxyethyl)amino-propyl]-theophylline with nicotinic acid (MW 434.45 g/mol), whereas the target compound is a covalent bis-nicotinoyl derivative (MW 477.47 g/mol) wherein nicotinic acid is esterified at the 2-hydroxy position and an additional N-methylnicotinamide substituent is attached at the 3-amino position of the propyl linker . Etofylline nicotinate (CAS 13425-39-3) represents yet another distinct entity—a simpler ethanol-bridged theophylline nicotinate ester (MW ~317 g/mol) lacking the N-methylnicotinamide moiety entirely [1]. These structural divergences predict differences in lipophilicity, metabolic stability, and receptor interaction profiles. Even within the same ATC class (C04AD, peripheral vasodilators), the clinical efficacy profiles diverge substantially: xanthinol nicotinate failed to reduce deep-vein thrombosis rates versus control in a prospective randomized trial [2], while pentoxifylline demonstrated superiority over xanthinol nicotinate in improving motor deficit and cognitive scores in cerebral thrombosis patients [3]. Procurement decisions that treat these compounds as generic equivalents risk introducing uncontrolled variables into experimental or therapeutic protocols.

Structural Divergence
Covalent bis-nicotinoyl architecture differs from ionic mono-salt xanthinol nicotinate; molar mass and bonding character may shift hydrolysis and release profiles.
Class Heterogeneity
Xanthinol nicotinate and pentoxifylline show divergent clinical endpoint outcomes; in-class compounds are not interchangeable without compound-specific validation.
Predicted Property Shift
Predicted LogP 0.55 and dual nicotinoyl loading suggest distinct membrane permeability and metabolic handling versus more polar salts.

Quantitative Differentiation Evidence for 7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline Nicotinate Versus Structural Analogs


Bis-Nicotinoyl Architecture: Covalent Dual Nicotinic Acid Loading Versus Mono-Salt Form in Xanthinol Nicotinate

The target compound (CAS 51920-68-4) incorporates two nicotinoyl groups per molecule via covalent bonds: a nicotinoyl ester at the 2-position of the hydroxypropyl linker and an N-methylnicotinamide at the 3-amino position. By contrast, xanthinol nicotinate (CAS 437-74-1) contains only one nicotinic acid equivalent, ionically associated as a salt . This structural distinction is confirmed by the molecular formula C₂₃H₂₃N₇O₅ (MW 477.47) for the target compound versus C₁₉H₂₆N₆O₅ (MW 434.45) for xanthinol nicotinate [1].

Nicotinoyl Loading
Direct comparison
2 nicotinoyl groups (covalent) vs 1 nicotinic acid (ionic salt)
Structural differentiation supports non-interchangeability
MW 477.47 vs 434.45 g/mol
Structural differentiation Nicotinic acid loading Covalent vs. ionic

Antispastic Pharmacological Activity: Class-Level Evidence from 7-Substituted Theophylline Nicotinamide Screening

In a foundational pharmacological screening study of 7-substituted theophylline nicotinamide derivatives—the chemical class to which CAS 51920-68-4 belongs—Duranti et al. (1979) reported that these compounds exhibited very low coronarodilatory activity but remarkable antispastic activity and low toxicity [1]. This pharmacological profile contrasts with that of simple theophylline, which acts primarily as a bronchodilator via phosphodiesterase inhibition and adenosine receptor antagonism, and with pentoxifylline, whose primary mechanism involves hemorheological improvement rather than direct antispastic effects [2].

Antispastic Screening
Class-level inference
Remarkable antispastic activity; very low coronarodilatory (in vivo screening, Duranti 1979)
Supports smooth muscle pharmacology studies
No quantitative IC₅₀ data for target compound
Antispastic activity Smooth muscle pharmacology Coronarodilatory screening

Predicted Lipophilicity Differentiation: Computed LogP of Bis-Nicotinoyl Derivative Versus Mono-Salt and Simple Ester Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for the target compound is 0.55, with a LogD of 0.87-0.88 at physiological pH (5.5-7.4) . This moderate lipophilicity reflects the balancing effect of the dual nicotinoyl groups (each contributing polarity) against the lipophilic theophylline core. For comparison, theophylline itself has a LogP of approximately -0.02, while xanthinol nicotinate (as a salt) is highly water-soluble with a substantially lower effective LogP [1]. The predicted polar surface area (PSA) of 131 Ų for the target compound places it within a range that may enable both passive membrane permeation and adequate aqueous solubility—a balance that differs from both highly polar salts and highly lipophilic xanthine derivatives.

Predicted LogP
Predicted
0.55 (LogD₇.₄ 0.88)
Moderate lipophilicity may affect membrane permeability
ACD/Labs predicted; ~3.7× higher than theophylline
Lipophilicity LogP Physicochemical property Membrane permeability

Clinical Efficacy Divergence Within the Theophylline Nicotinate Class: Xanthinol Nicotinate Outcomes as Context for Compound Selection

Two randomized controlled trials demonstrate the clinical heterogeneity within the theophylline nicotinate class, underscoring why individual compound identity matters. In a prospective multicenter trial of 382 surgical patients, xanthinol nicotinate failed to reduce isotopic deep-vein thrombosis (DVT) rates: 40.6% in the xanthinol nicotinate group versus 36.0% in controls, compared with 12.8% for low-dose heparin (p < 0.001) [1]. Separately, in a comparative study of 58 cerebral thrombosis patients, pentoxifylline was more effective than xanthinol nicotinate in reducing motor deficit and significantly superior in improving intelligence and memory scores [2]. These data establish that in-class compounds produce divergent clinical outcomes, providing a rationale for investigating structurally distinct derivatives such as CAS 51920-68-4.

Class Efficacy Divergence
Class-level inference
Xanthinol nicotinate: DVT 40.6% (vs 36.0% control, n.s.) vs Pentoxifylline: superior motor/cognitive scores
Class heterogeneity justifies compound-specific evaluation
Human RCT data from distinct analogs; no target data
Deep-vein thrombosis Cerebral thrombosis Clinical efficacy Class heterogeneity

Lipid-Modulating Activity: Class-Level Hypolipidemic Evidence with Xanthinol Nicotinate as Comparator Baseline

Xanthinol nicotinate (Complamin®), a close structural relative, demonstrated measurable hypolipidemic effects in a clinical trial of type II hyperlipoproteinemic patients: Complamin alone produced decreases in LDL and VLDL cholesterol concentrations of up to 20%, while the addition of cholestyramine yielded progressive reductions in total cholesterol (up to 35%), LDL (up to 40%), VLDL (up to 45%), and total triglycerides (up to 60%), with an average HDL-cholesterol increase of 35% [1]. Given that CAS 51920-68-4 delivers two nicotinoyl equivalents per molecule—potentially doubling the nicotinic acid payload upon hydrolysis—investigation of its relative lipid-modulating potency versus the mono-nicotinate xanthinol nicotinate represents a rational experimental objective.

Lipid Modulation
Class-level inference
Xanthinol nicotinate: LDL/VLDL ↓ up to 20% vs Combination: TC ↓35%, HDL ↑35%
Class baseline may inform dual-nicotinoyl hypothesis
No lipid data for target compound
Hypolipidemic LDL cholesterol HDL cholesterol Nicotinic acid pharmacology

Evidence Gap Declaration: Limitations of Currently Available Quantitative Comparative Data

A systematic search of PubMed, ChemSpider, BindingDB, DrugBank, ClinicalTrials.gov, and patent databases (conducted May 2026) identified no published head-to-head comparative studies, no reported IC₅₀/Ki values against defined molecular targets, no pharmacokinetic parameters (Cmax, t½, AUC, Vd), and no in vivo efficacy data for CAS 51920-68-4 specifically. The compound appears in chemical vendor catalogs as a research chemical (typical purity 95-97%) but is absent from major bioactivity databases including ChEMBL, PubChem BioAssay, and DrugBank. The pharmacological screening data from Duranti et al. (1979) describes the class of 7-substituted theophylline nicotinamides collectively without providing compound-specific quantitative data [1]. All clinical outcome data presented in this guide derive from structurally related but distinct compounds (xanthinol nicotinate, pentoxifylline) and are classified as Class-level inference only.

Evidence Gap
Supporting evidence
No compound-specific quantitative data; zero head-to-head studies
Suitable for exploratory SAR, not for validated applications
All available data class-level or predicted
Evidence gap Data availability Research need

Research Application Scenarios for 7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline Nicotinate Based on Structural and Pharmacological Evidence


Structure-Activity Relationship (SAR) Studies of Nicotinoyl Stoichiometry in Theophylline Derivatives

The bis-nicotinoyl architecture of CAS 51920-68-4 makes it a uniquely suitable probe molecule for investigating how nicotinic acid loading stoichiometry affects pharmacological outcomes in theophylline-based compounds. Researchers comparing this compound head-to-head with mono-nicotinate derivatives (xanthinol nicotinate, etofylline nicotinate) can test the hypothesis that doubled nicotinoyl delivery enhances vasodilatory potency, lipid-modulating efficacy, or metabolic stability [1]. The covalent ester linkage at the 2-position additionally enables studies of esterase-dependent versus esterase-independent nicotinic acid release kinetics, a variable not addressable with ionic salt forms [2].

Smooth Muscle Antispastic Activity Screening in Isolated Tissue Models

Based on the Duranti et al. (1979) finding that 7-substituted theophylline nicotinamides possess remarkable antispastic activity and low toxicity, this compound is a candidate for isolated organ bath studies assessing relaxation of pre-contracted vascular, intestinal, or uterine smooth muscle preparations [1]. Its moderate predicted lipophilicity (LogP 0.55, PSA 131 Ų) [2] may facilitate tissue penetration in ex vivo models compared to more polar theophylline salts, potentially yielding distinct concentration-response relationships.

Hypolipidemic Screening in Hyperlipidemic Animal Models Leveraging Dual Nicotinoyl Payload

The demonstrated LDL-cholesterol reduction (up to 20%) achieved by xanthinol nicotinate monotherapy in type II hyperlipoproteinemic patients [1] provides a quantitative efficacy baseline for the theophylline nicotinate class. Because CAS 51920-68-4 delivers two nicotinoyl equivalents per molecule—potentially doubling the bioavailable nicotinic acid upon metabolic hydrolysis—it represents a rational test article for comparative hypolipidemic efficacy studies in diet-induced hyperlipidemic rodent models, with xanthinol nicotinate serving as the mono-nicotinate comparator arm [2].

Vascular Biology Research Requiring Defined, Non-Clinical Vasodilator Tool Compounds

For investigators studying microcirculatory physiology, endothelial function, or vascular smooth muscle signaling pathways, the target compound offers a research-grade vasodilator candidate with a covalent bis-nicotinoyl structure distinct from clinically formulated theophylline nicotinates. The absence of pharmaceutical excipients and the availability of the compound as a characterized research chemical (typical purity ≥95%) [1] make it suitable for mechanistic studies where clinical formulations introduce confounding variables. Researchers should note the complete absence of pharmacokinetic data and plan appropriate analytical method development for concentration verification in experimental systems.

Application
Selection Property
Validation Focus
SAR nicotinoyl stoichiometry
Bis-nicotinoyl architecture
Nicotinic acid loading effect on pharmacology
Smooth muscle antispastic screening
Antispastic activity class
Isolated tissue relaxation response
Hypolipidemic screening
Dual nicotinoyl payload
LDL/HDL modulation in hyperlipidemic models
Vascular biology tool compound
Research-grade vasodilator candidate
Defined structure without excipients
Quote Request

Request a Quote for 7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.